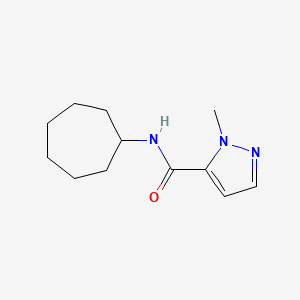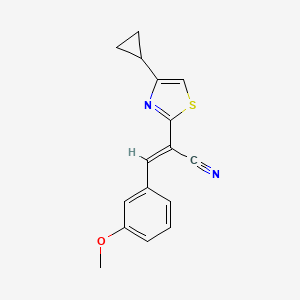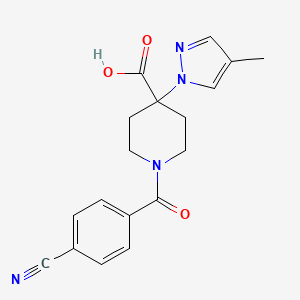
N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide, also known as CAY10505, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by modulating various cellular signaling pathways. It has been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell death. It has also been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide is its potential therapeutic applications in neurodegenerative diseases. It has been shown to have neuroprotective effects in various in vitro and in vivo models. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide. One of the main areas of interest is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, it would be valuable to explore the potential of this compound in other scientific research areas such as cancer and cardiovascular diseases. Finally, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic applications in neurodegenerative diseases. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. The mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential. However, further research on this compound and its analogs could lead to the discovery of more potent and selective compounds with therapeutic potential.
Méthodes De Synthèse
N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction between 1-methyl-1H-pyrazole-5-carboxylic acid and cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. One of the main areas of interest is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has been found to protect neurons from oxidative stress and inflammation-induced damage, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cycloheptyl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-11(8-9-13-15)12(16)14-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYDWWLFVFNHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
![3-[(3,3-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5338453.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5338462.png)

![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide](/img/structure/B5338466.png)
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}isonicotinonitrile](/img/structure/B5338471.png)
![2-(1-adamantyl)-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5338475.png)
![1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5338479.png)
![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperidinone](/img/structure/B5338494.png)
![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5338496.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)

